2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide
Description
The compound 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide features a fused bicyclic imidazo[1,2-c]quinazolin core with a 3-oxo group. Key substituents include:
- A sulfanyl (-S-) linkage at position 5, connecting the core to a butanamide side chain.
- An N-(3-methylphenyl) group on the butanamide, enhancing aromatic interactions and steric bulk.
However, specific bioactivity data are unavailable in the provided evidence, necessitating comparisons with analogs.
Properties
IUPAC Name |
2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3S/c1-4-6-14-28-23(33)16-21-26(35)32-24(30-21)19-12-7-8-13-20(19)31-27(32)36-22(5-2)25(34)29-18-11-9-10-17(3)15-18/h7-13,15,21-22H,4-6,14,16H2,1-3H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIBSGIOILHREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazoquinazoline core, introduction of the butylcarbamoyl group, and the attachment of the sulfanyl linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The imidazoquinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The butylcarbamoyl group may enhance the compound’s binding affinity and specificity, while the sulfanyl linkage could play a role in modulating its reactivity and stability .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural similarities and differences between the target compound and analogs from the evidence:
Key Observations
Core Structure Influence :
- The imidazo[1,2-c]quinazolin core in the target compound is more rigid and planar than the 3,4-dihydroquinazolin in SC-558 analogs (). This rigidity may enhance DNA intercalation or enzyme binding compared to partially saturated analogs .
- Sulfonamide groups in SC-558 analogs (e.g., COX-2 inhibitors) differ from the sulfanyl group in the target compound. Sulfonamides are typically more electronegative, while sulfanyl groups may participate in disulfide bonds or metal coordination .
Butylcarbamoylmethyl vs.
Functional Group Reactivity :
- Amide bonds in the target compound and analogs () suggest stability under physiological conditions. However, thiourea groups () are more prone to hydrolysis than sulfanyl linkages .
- Nitrososulfanyl groups () may confer redox activity, unlike the simpler sulfide in the target compound .
Bioactivity Clustering :
- demonstrates that structurally similar compounds cluster by bioactivity and protein targets. For example, SC-558 analogs () with sulfonamide groups inhibit COX-2, suggesting the target compound’s sulfanyl group might target cysteine-rich enzymes (e.g., proteases) .
Notes and Limitations
- Bioactivity Data : Specific pharmacological data for the target compound are absent in the evidence. Hypotheses are based on structural analogs and general principles from data mining ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
